molecular formula C12H9NO3S2 B8048180 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione CAS No. 213455-13-1

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione

Cat. No.: B8048180
CAS No.: 213455-13-1
M. Wt: 279.3 g/mol
InChI Key: BKFYILSMFALMFP-UHFFFAOYSA-N
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Description

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazolidine-2,4-dione moiety enhances its pharmacological properties, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) as a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .

Scientific Research Applications

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antioxidant agent.

    Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its pharmacological effects are attributed to its ability to interact with specific receptors and enzymes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A parent compound with similar pharmacological properties.

    5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: A derivative with enhanced antioxidant activity.

    1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: A compound with anticonvulsant properties.

Uniqueness

5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. The presence of the hydroxybenzo[b]thiophene moiety enhances its pharmacological profile, making it a promising candidate for drug development .

Properties

IUPAC Name

5-[(4-hydroxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c14-8-2-1-6(10-7(8)3-4-17-10)5-9-11(15)13-12(16)18-9/h1-4,9,14H,5H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFYILSMFALMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1CC3C(=O)NC(=O)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180945
Record name 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213455-13-1
Record name 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213455-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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